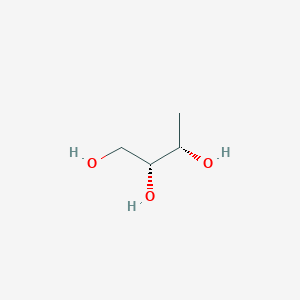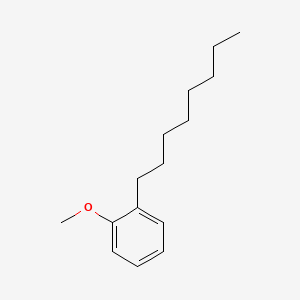
Anisole, o-octyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Anisole, o-octyl- is an organic compound with the molecular formula C15H24O. It is a derivative of anisole, where an octyl group is attached to the ortho position of the methoxybenzene ring. This compound is known for its applications in various chemical processes and industries due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Anisole, o-octyl- can be synthesized through the alkylation of anisole. One common method involves the reaction of anisole with an octyl halide in the presence of a strong base, such as sodium hydride or potassium tert-butoxide. The reaction typically occurs under reflux conditions in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods: Industrial production of anisole, o-octyl- often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may include the use of catalysts to enhance the reaction rate and selectivity. The separation and purification of the final product are usually achieved through distillation and recrystallization techniques.
Analyse Chemischer Reaktionen
Types of Reactions:
Electrophilic Aromatic Substitution: Anisole, o-octyl- undergoes electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation. The methoxy group activates the benzene ring, making it more reactive towards electrophiles.
Oxidation: The compound can be oxidized to form corresponding phenols or quinones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert anisole, o-octyl- to its corresponding alkylated phenol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nitration: Concentrated nitric acid and sulfuric acid at low temperatures.
Sulfonation: Fuming sulfuric acid at elevated temperatures.
Halogenation: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed:
Nitration: Nitroanisole derivatives.
Sulfonation: Sulfoanisole derivatives.
Halogenation: Halogenated anisole derivatives.
Wissenschaftliche Forschungsanwendungen
Anisole, o-octyl- has a wide range of applications in scientific research and industry:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme-substrate interactions and as a model compound in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of fragrances, flavors, and as a solvent in chemical processes.
Wirkmechanismus
The mechanism of action of anisole, o-octyl- involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The methoxy group on the benzene ring donates electron density, making the ring more nucleophilic and reactive towards electrophiles. This property is exploited in various chemical reactions to introduce functional groups onto the benzene ring.
Vergleich Mit ähnlichen Verbindungen
Anisole (Methoxybenzene): The parent compound with a methoxy group attached to the benzene ring.
p-Octyl Anisole: Anisole derivative with an octyl group attached to the para position.
m-Octyl Anisole: Anisole derivative with an octyl group attached to the meta position.
Comparison: Anisole, o-octyl- is unique due to the position of the octyl group at the ortho position, which influences its reactivity and physical properties. Compared to its para and meta counterparts, the ortho-substituted anisole exhibits different steric and electronic effects, affecting its behavior in chemical reactions and applications.
Eigenschaften
CAS-Nummer |
20056-59-1 |
|---|---|
Molekularformel |
C15H24O |
Molekulargewicht |
220.35 g/mol |
IUPAC-Name |
1-methoxy-2-octylbenzene |
InChI |
InChI=1S/C15H24O/c1-3-4-5-6-7-8-11-14-12-9-10-13-15(14)16-2/h9-10,12-13H,3-8,11H2,1-2H3 |
InChI-Schlüssel |
JMDVVUPNWNPATJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC1=CC=CC=C1OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



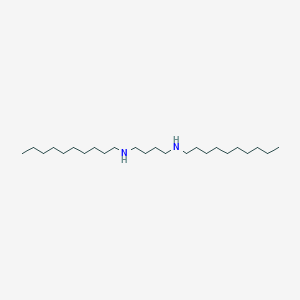
![Acetic acid, [(4-bromophenyl)hydrazono]cyano-, ethyl ester](/img/structure/B14161233.png)
![(17-acetyl-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl) carbamimidoselenoate;4-methylbenzenesulfonic acid](/img/structure/B14161234.png)
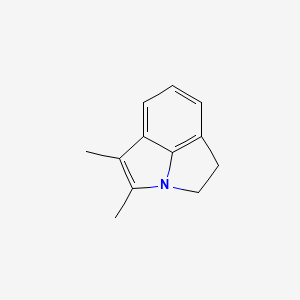
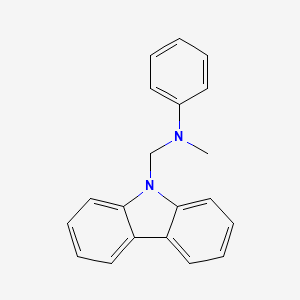

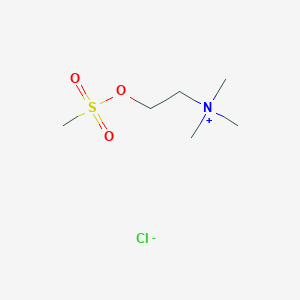
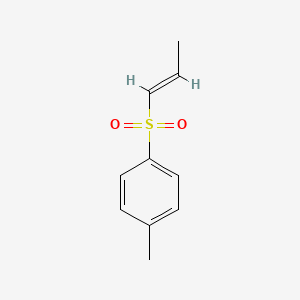
![1,3,4,6-Tetra-o-acetyl-2-deoxy-2-[(2,4-dinitrophenyl)amino]hexopyranose](/img/structure/B14161280.png)
![N-[(E)-{[4-(Dimethylamino)phenyl]methylidene}amino]guanidine](/img/structure/B14161284.png)
![N-(6-methoxy-1-propylpyrazolo[3,4-b]quinolin-3-yl)-2-methylpropanamide](/img/structure/B14161289.png)
![2-[3-(4-Chlorophenoxy)-2-hydroxypropyl]isoindole-1,3-dione](/img/structure/B14161290.png)
